molecular formula C15H15ClN2O2S B2683758 (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone CAS No. 1436274-08-6

(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone

Cat. No.: B2683758
CAS No.: 1436274-08-6
M. Wt: 322.81
InChI Key: JWEMBDCFFOTODU-UHFFFAOYSA-N
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Description

Its unique structure offers opportunities for investigating new pharmaceutical compounds and exploring the fields of organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as 6-chloropyridine and 5-methylfuran. These core structures are then subjected to various chemical reactions, including halogenation, thiomorpholine ring formation, and methanone linkage formation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups .

Scientific Research Applications

(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone include:

  • (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanol
  • (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]ethanone
  • (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]propanone

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a chloropyridine ring, a methylfuran moiety, and a thiomorpholine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-2-4-13(20-10)12-9-21-7-6-18(12)15(19)11-3-5-14(16)17-8-11/h2-5,8,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEMBDCFFOTODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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